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Compound of Interest

Compound Name: HI-253

Cat. No.: B1673241

APTO-253 Phase 1 Trial: Technical Support
Center

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals regarding the clinical
hold placed on the APTO-253 Phase 1 trial.

Frequently Asked Questions (FAQSs)
Q1: What were the primary reasons for the FDA clinical
hold on the APTO-253 Phase 1 trial?

The clinical hold on the APTO-253 Phase 1b trial, initiated in late 2015, was a result of
interconnected chemistry, manufacturing, and control (CMC) issues. The key problems
identified were:

e Infusion Pump Malfunction: An operational issue with an IV infusion pump occurred at a
clinical site, specifically "back pressure during IV patient dosing at the point of the filter". This
suggested that the drug product was not staying in solution during administration.

o Solubility and Formulation Issues: The root cause of the infusion pump problem was traced
back to the solubility and stability of the APTO-253 drug product. The initial formulation was
found to be prone to precipitation, leading to clogging of the infusion filter.
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» Manufacturing Documentation Irregularities: During the investigation into the infusion pump
incident, preliminary concerns were raised regarding the documentation of the manufacturing
procedures for the drug product.

Q2: What was the specific issue with the infusion pump
and how was it related to the drug product?

The infusion pump experienced back pressure at the in-line filter during intravenous
administration to a patient. This indicated that the filter was becoming blocked. Investigations
revealed that the blockage was due to the precipitation of the APTO-253 drug substance from
the solution, a direct consequence of the formulation's suboptimal solubility and stability.

Q3: What were the identified irregularities in the
manufacturing documentation?

While the specific details of the documentation irregularities were not publicly disclosed, they
were significant enough to warrant a voluntary suspension of dosing and an internal review,
which subsequently led to the FDA placing the trial on clinical hold to ensure patient safety and
adherence to quality standards.

Q4: How were the solubility and formulation issues
addressed by Aptose Biosciences?

To resolve the clinical hold, Aptose Biosciences undertook a comprehensive overhaul of the
APTO-253 drug product. The key steps in this process included:

e Change in Drug Substance: The active pharmaceutical ingredient (API) was changed from a
salt to a free base. This fundamental change necessitated the development of an entirely
new formulation.

o New Formulation Development: A new formulation was developed to improve the solubility
and stability of the drug product, preventing precipitation during infusion.

o Manufacturing Process Optimization: The entire drug product manufacturing process was
optimized to ensure consistency and quality.
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» Extensive Testing: Multiple prototype and engineering batches of the new drug product were
manufactured and subjected to rigorous testing, including simulated infusion studies, to
confirm that the filter clogging and pump stoppage issues were resolved.

e Submission of New CMC Data: A complete Chemistry, Manufacturing, and Control (CMC)
data package for the new GMP-grade drug substance and drug product was submitted to the
FDA.

The FDA lifted the clinical hold in June 2018 after reviewing the comprehensive data package
for the new, optimized formulation of APTO-253.

Data Presentation

Table 1: Improvement in Plasma Drug Exposure with New APTO-253 Formulation

Formulation Relative Plasma Drug Exposure
Original Formulation 1x
New Formulation 3x

This data indicates that the new formulation resulted in a threefold increase in plasma drug
exposure compared to the original formulation.

Experimental Protocols
Protocol: Simulated Infusion Study for Intravenous Drug
Products

This protocol outlines a general method for a simulated infusion study to assess the potential
for precipitation and filter clogging of an intravenous drug product. This is a critical step in
troubleshooting and developing stable parenteral formulations.

Objective: To evaluate the physical stability of an IV drug formulation under conditions
simulating clinical administration.

Materials:
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e Drug product solution

e Infusion pump

|V tubing set with an in-line filter (specify pore size, e.g., 0.22 um)

o Collection vessel (e.g., sterile beaker or flask)

o Microscope with a polarized light source

o Particle size analyzer (optional)

» High-performance liquid chromatography (HPLC) system

Methodology:

e Preparation:
o Prepare the drug product solution at the intended clinical concentration.
o Set up the infusion pump and IV tubing according to the manufacturer's instructions.
o Prime the IV line with the drug product solution.

e Infusion:

o

Set the infusion pump to the desired flow rate, mimicking the clinical administration rate.

[¢]

Begin the infusion and collect the entire volume of the drug product in the collection
vessel.

[¢]

Continuously monitor the infusion pump for any pressure alarms.

[¢]

Visually inspect the IV line and filter for any signs of precipitation.
e Post-Infusion Analysis:

o Visual Inspection: Carefully examine the collected solution, IV tubing, and filter for any
visible particulates.
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o Microscopic Examination:
» Carefully remove the in-line filter from the IV tubing.

» Examine the filter membrane under a microscope, with and without polarized light, for
the presence of crystals or amorphous precipitate.

o Particle Size Analysis (Optional): Analyze the collected solution using a particle size
analyzer to quantify any sub-visible particles.

o Chemical Analysis (HPLC):

» Assay the drug concentration of the solution before and after passing through the filter
to determine if any drug was retained by the filter.

» Analyze any visible precipitate to confirm its identity.

o Acceptance Criteria:

[¢]

No significant increase in pump pressure during the infusion.

[e]

No visible precipitate in the solution, tubing, or on the filter.

o

No significant number of particles detected by microscopy or particle size analysis.

[¢]

No significant loss of drug concentration after passing through the filter.

Mandatory Visualization
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Caption: Timeline of APTO-253 Clinical Hold and Resolution.
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 To cite this document: BenchChem. [reasons for the clinical hold on APTO-253 phase 1 trial].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1673241#reasons-for-the-clinical-hold-on-apto-253-
phase-1-trial]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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